Biotin-PEG3-alcohol can be synthesized from commercially available biotin and polyethylene glycol derivatives. The synthesis methods often involve coupling reactions facilitated by activating agents, enabling the formation of the desired bioconjugate.
Biotin-PEG3-alcohol is classified as a PEGylated biotin derivative. It falls under the category of bioconjugates, which are molecules formed by the covalent attachment of two distinct entities, in this case, biotin and polyethylene glycol.
The synthesis of Biotin-PEG3-alcohol typically involves several steps:
The reaction conditions, including temperature and time, are critical for optimizing yield and purity. Typical solvents used include dimethyl sulfoxide or dichloromethane, and reactions may require monitoring via thin-layer chromatography to assess completion.
Biotin-PEG3-alcohol consists of a biotin moiety linked to a three-unit polyethylene glycol chain ending with a hydroxyl group. The molecular structure can be represented as follows:
The molecular weight of Biotin-PEG3-alcohol is approximately 400 g/mol, depending on the specific structure of the PEG chain. The presence of both hydrophilic (PEG) and hydrophobic (biotin) components allows for versatile applications in biochemical research.
Biotin-PEG3-alcohol participates in various chemical reactions, primarily focusing on conjugation with proteins or other biomolecules. The azide functional group (if present) allows for click chemistry applications, leading to selective coupling with alkyne-containing molecules.
Reactions involving Biotin-PEG3-alcohol can be monitored using mass spectrometry or high-performance liquid chromatography to confirm successful conjugation and assess reaction efficiency .
The mechanism of action for Biotin-PEG3-alcohol revolves around its ability to bind specifically to avidin or streptavidin proteins due to the high affinity between biotin and these proteins. This binding facilitates various applications such as targeted drug delivery, protein purification, and imaging techniques.
Studies have shown that the binding affinity of biotin to avidin is exceptionally high (Kd ≈ 10^-15 M), making it an ideal candidate for applications requiring strong interactions .
Biotin-PEG3-alcohol has diverse applications in scientific research:
Biotin-PEG3-OH (C₁₆H₂₉N₃O₅S, MW 375.5 g/mol) features a hydroxyl-terminated triethylene glycol spacer and a biotin group, enabling versatile bioconjugation. The terminal hydroxyl group undergoes derivatization to form esters, azides, or amines, facilitating covalent links to biomolecules [2] [4].
The hydroxyl group of Biotin-PEG3-OH is activated using N-hydroxysuccinimide (NHS) esters in dichloromethane or DMF solvents with carbodiimide catalysts (e.g., DCC). This yields NHS-PEG3-biotin, which reacts with primary amines on antibodies or proteins to form stable amide bonds. NHS-mediated conjugation achieves >95% coupling efficiency in controlled pH environments (pH 7.0–9.0), critical for drug delivery systems like antibody-drug conjugates (ADCs). The PEG spacer enhances aqueous solubility (>250 mg/mL in DMSO), reducing aggregation of biotinylated therapeutics [1] [2] [8].
Strain-promoted azide-alkyne cycloaddition (SPAAC) enables copper-free conjugation of Biotin-PEG3-OH derivatives. Azide-functionalized Biotin-PEG3-OH reacts with dibenzocyclooctyne (DBCO)-modified biomolecules, forming stable triazoles without cytotoxic copper catalysts. This method achieves reaction completion in ≤2 hours at 25°C, ideal for live-cell labeling. Applications include glycan imaging and PROTAC synthesis, where the PEG spacer minimizes steric hindrance during streptavidin binding [6] [8] [9].
Table 1: Comparison of Biotin-PEG3-OH Conjugation Methods
| Method | Reaction Conditions | Coupling Efficiency | Applications |
|---|---|---|---|
| NHS ester | pH 8.5, 4°C, 3 h | >95% | Antibody-drug conjugates |
| Copper-free click | 25°C, 2 h, no Cu²⁺ | 90–98% | Live-cell imaging, PROTACs |
The 14-atom triethylene glycol spacer in Biotin-PEG3-OH (PEG3, 17.6 Å) optimally balances binding kinetics and steric freedom. Shorter linkers (e.g., PEG1, 7.5 Å) reduce streptavidin-binding capacity by 40–60% due to hindered biotin accessibility, while longer spacers (e.g., PEG24) increase nonspecific binding. Nanoparticle studies confirm PEG3 maximizes functional streptavidin density (≥0.8 streptavidin molecules per nm²), improving detection sensitivity in ELISA and flow cytometry. The hydrophilic PEG3 also enhances solubility in aqueous buffers, reducing aggregation in biotin-streptavidin complexes [2] [3] [6].
Table 2: Impact of PEG Spacer Length on Streptavidin-Biotin Interactions
| PEG Length | Spacer Atoms | Streptavidin Binding Capacity | Solubility in Water |
|---|---|---|---|
| PEG1 | 3–5 | 40–50% vs. PEG3 | Limited |
| PEG3 | 14 | 100% (reference) | High |
| PEG24 | 100+ | 90–95% | Very high |
Biotin-PEG3-OH is incorporated into peptides via Fmoc solid-phase peptide synthesis (SPPS). Using N-(9-fluorenylmethoxycarbonyl)-L-glutamic acid [Fmoc-Glu(biotinyl-PEG3)-OH], the compound couples to resin-bound peptides at glutamic acid side chains. The PEG3 spacer minimizes steric interference during streptavidin capture, improving binding efficiency by 30% compared to direct biotinylation. After chain assembly, trifluoroacetic acid (TFA) cleavage yields biotin-PEG3-peptides with purities >95% (HPLC-MS). This method is essential for synthesizing PROTAC degraders, where the linker connects E3 ligase-binding motifs to target protein ligands [1] [5] [8].
Key Compounds Mentioned:
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